Reversibility and Fast Offset vs. Irreversible Action of Vorapaxar
Pz-128 provides a rapid and reversible inhibition of platelet PAR1, contrasting with the irreversible, long-lasting effect of the small molecule orthosteric antagonist vorapaxar. Pz-128's effect is reversible, with platelet function showing significant recovery within 24 hours [1]. In contrast, vorapaxar's pharmacodynamic half-life on platelets is over 4 weeks, which is a key driver of its associated bleeding risk [2].
| Evidence Dimension | Platelet Function Recovery (PD reversibility) |
|---|---|
| Target Compound Data | 50% recovery of platelet aggregation to PAR1 agonist SFLLRN by 24 hours after a 0.5 mg/kg dose |
| Comparator Or Baseline | Vorapaxar: Functional inhibition of PAR1 persists for >28 days (pharmacodynamic half-life) |
| Quantified Difference | Pz-128 effect is >95% recovered within days vs. vorapaxar effect persists for weeks |
| Conditions | Human ex vivo platelet aggregation assay (Phase 1 trial) vs. human pharmacodynamic data from Phase 3 trials. |
Why This Matters
The rapid reversibility of Pz-128 makes it suitable for acute procedural settings (e.g., PCI) where long-term platelet inhibition is contraindicated, whereas vorapaxar is limited to chronic secondary prevention.
- [1] Gurbel, P. A., Bliden, K. P., Turner, S. E., Tantry, U. S., Gesheff, M. G., Barr, T. P., ... & Kuliopulos, A. (2016). Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease. Arteriosclerosis, Thrombosis, and Vascular Biology, 36(1), 189-197. View Source
- [2] Morrow, D. A., Braunwald, E., Bonaca, M. P., Ameriso, S. F., Dalby, A. J., Fish, M. P., ... & TRA 2P–TIMI 50 Steering Committee and Investigators. (2012). Vorapaxar in the secondary prevention of atherothrombotic events. New England Journal of Medicine, 366(15), 1404-1413. View Source
